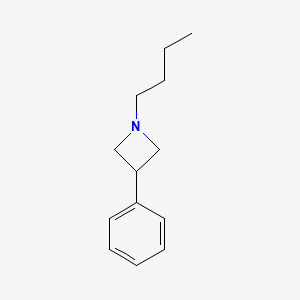
Azetidine, 1-butyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 1-butyl-3-phenyl- is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetidine, 1-butyl-3-phenyl- can be synthesized through various methods. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, microwave irradiation can be used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .
Industrial Production Methods
Industrial production methods for azetidines often involve catalytic processes. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions . These methods are designed to be efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Azetidine, 1-butyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Azetidine, 1-butyl-3-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of azetidine, 1-butyl-3-phenyl- involves its unique four-membered ring structure, which imparts significant ring strain. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Morpholines: Six-membered nitrogen-containing heterocycles with oxygen atoms, used in similar applications.
Uniqueness
Azetidine, 1-butyl-3-phenyl- is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This balance allows for facile handling and unique reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
7215-14-7 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1-butyl-3-phenylazetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-13(11-14)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Clave InChI |
YNCHHTUNHWKKPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC(C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


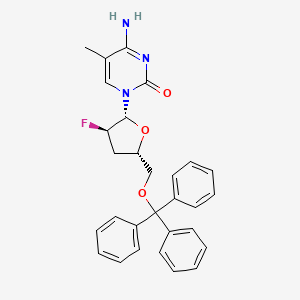
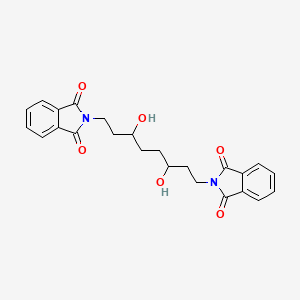

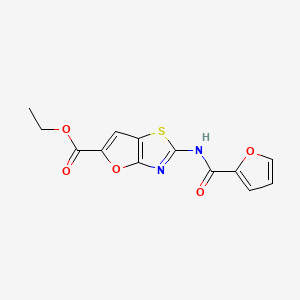
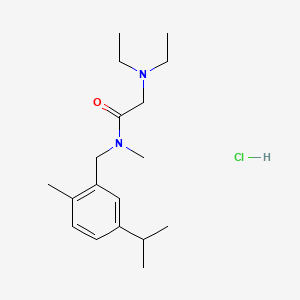
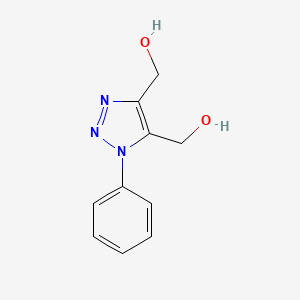
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)



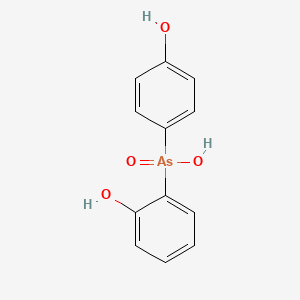
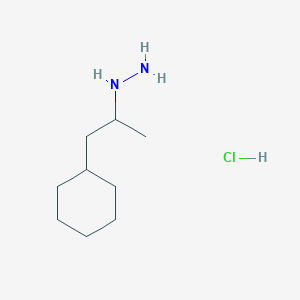

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
